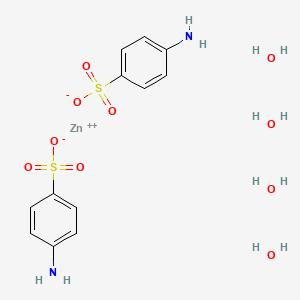
Sulfanilate ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a zinc salt of sulfanilic acid, which is an aromatic amine and sulfonic acid derivative. This compound is known for its antibacterial properties and has been studied for various applications in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilate zinc typically involves the reaction of zinc salts with sulfanilic acid. One common method is to dissolve zinc sulfate in water and then add sulfanilic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound . The product is usually obtained as a tetrahydrate, which means it contains four molecules of water of crystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The final product is often purified through recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
Sulfanilate zinc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfanilic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfanilic acid derivatives, reduced zinc complexes, and substituted aromatic compounds .
科学的研究の応用
Sulfanilate zinc has a wide range of applications in scientific research:
作用機序
The mechanism of action of sulfanilate zinc involves its interaction with bacterial cell walls. The compound disrupts the synthesis of essential proteins and enzymes, leading to the inhibition of bacterial growth. The zinc ion plays a crucial role in this process by binding to specific molecular targets and interfering with their normal function .
類似化合物との比較
Similar Compounds
Zinc sulfate: Another zinc compound with similar antibacterial properties but different chemical structure and applications.
Sulfanilic acid: The parent compound of sulfanilate zinc, used in the synthesis of dyes and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of zinc and sulfanilic acid, which imparts both antibacterial properties and the ability to participate in various chemical reactions. This makes it a versatile compound with applications in multiple fields .
特性
CAS番号 |
31884-76-1 |
|---|---|
分子式 |
C12H20N2O10S2Zn |
分子量 |
481.8 g/mol |
IUPAC名 |
zinc;4-aminobenzenesulfonate;tetrahydrate |
InChI |
InChI=1S/2C6H7NO3S.4H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;/h2*1-4H,7H2,(H,8,9,10);4*1H2;/q;;;;;;+2/p-2 |
InChIキー |
AMZLQIJXGLIGCM-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.O.O.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















